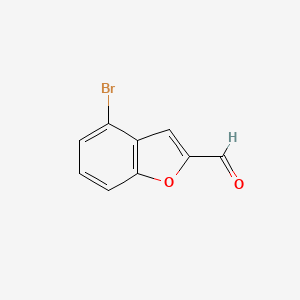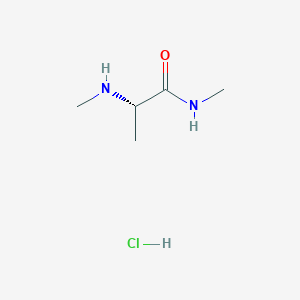
2-Ethyl-2-(trifluoromethyl)oxirane
Overview
Description
2-Ethyl-2-(trifluoromethyl)oxirane is an organic compound with the molecular formula C5H7F3O. It is a colorless, flammable liquid commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a trifluoromethyl group, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Ethyl-2-(trifluoromethyl)oxirane typically involves the reduction of 3-chloro-1,1,1-trifluoroacetone in the presence of an inert solvent. The reaction mixture is then treated with a proton source to yield the desired oxirane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-2-(trifluoromethyl)oxirane has several applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(trifluoromethyl)oxirane involves its reactivity as an electrophilic oxidant. The compound can undergo ring-opening reactions, where the oxirane ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is due to the presence of the trifluoromethyl group, which enhances the electrophilic nature of the oxirane ring .
Comparison with Similar Compounds
- 2-Methyl-2-(trifluoromethyl)oxirane
- 2-Propyl-2-(trifluoromethyl)oxirane
- 2-Butyl-2-(trifluoromethyl)oxirane
Comparison: 2-Ethyl-2-(trifluoromethyl)oxirane is unique due to its specific combination of an ethyl group and a trifluoromethyl group attached to the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with different alkyl groups .
Properties
IUPAC Name |
2-ethyl-2-(trifluoromethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-4(3-9-4)5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNHSXCRXJEJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


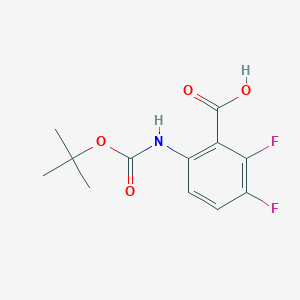
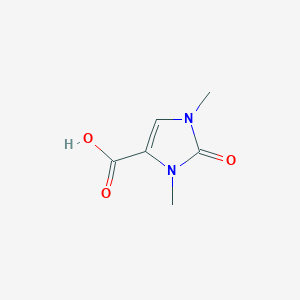
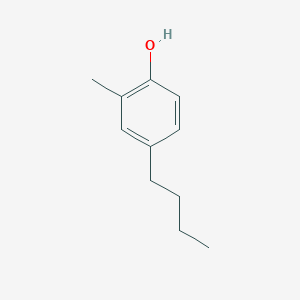
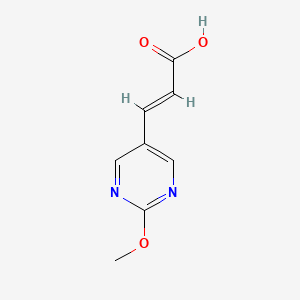

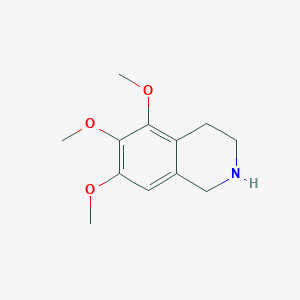

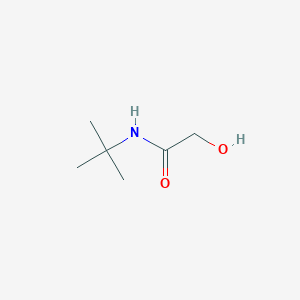
![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)
![1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3379812.png)


